molecular formula C14H17BrO4 B15201109 Dimethyl 2-bromo-5-(tert-butyl)isophthalate

Dimethyl 2-bromo-5-(tert-butyl)isophthalate

Cat. No.: B15201109
M. Wt: 329.19 g/mol
InChI Key: KFZNGPIZXBHRJF-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-5-(tert-butyl)isophthalate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of isophthalic acid, where the hydrogen atoms on the aromatic ring are substituted with a bromine atom and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-5-(tert-butyl)isophthalate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl 5-(tert-butyl)isophthalate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-5-(tert-butyl)isophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Dimethyl 2-bromo-5-(tert-butyl)benzyl alcohol.

    Oxidation: Dimethyl 2-bromo-5-(tert-butyl)isophthalic acid.

Scientific Research Applications

Dimethyl 2-bromo-5-(tert-butyl)isophthalate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-5-(tert-butyl)isophthalate depends on the specific application and reaction it is involved in. Generally, the bromine atom and ester groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-bromo-5-(tert-butyl)isophthalate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties .

Properties

Molecular Formula

C14H17BrO4

Molecular Weight

329.19 g/mol

IUPAC Name

dimethyl 2-bromo-5-tert-butylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H17BrO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3

InChI Key

KFZNGPIZXBHRJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC

Origin of Product

United States

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